Pyridin-2-ylmethanediamine
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Overview
Description
Pyridin-2-ylmethanediamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methanediamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-2-ylmethanediamine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or primary amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of 2-cyanopyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction process converts the nitrile group to a primary amine, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-2-ylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ylmethanimine
- Pyridin-2-ylmethylamine
- Pyridin-2-ylmethanol
Uniqueness
Pyridin-2-ylmethanediamine is unique due to its dual amino groups, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.
Properties
CAS No. |
20027-68-3 |
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Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
pyridin-2-ylmethanediamine |
InChI |
InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2 |
InChI Key |
YSTAFYOHERLRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(N)N |
Origin of Product |
United States |
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